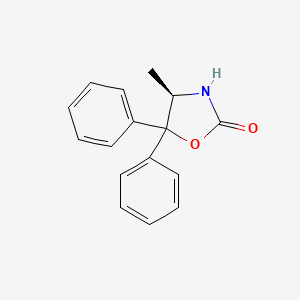

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDVMKJOXKZHR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444098 | |

| Record name | (4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223906-37-4 | |

| Record name | (4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 4 Methyl 5,5 Diphenyloxazolidin 2 One

Strategies for Oxazolidinone Ring Formation

The formation of the 5-membered oxazolidinone ring is the critical step in the synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. This is typically achieved by reacting the precursor β-amino alcohol with a reagent that can provide the required carbonyl group for the cyclization.

Cyclization of Amino Alcohols

The reaction of β-amino alcohols with dialkyl carbonates, such as diethyl carbonate or ethyl carbonate, represents a common and relatively safe method for constructing the oxazolidinone ring. nih.govbeilstein-archives.orgbeilstein-journals.org This process involves the intramolecular cyclization of the amino alcohol, driven by the reaction with the carbonate reagent which serves as the carbonyl source. The preferential formation of the 5-membered oxazolidinone ring system indicates that this 5-Exo-Trig ring closure is a favorable process. nih.gov The reaction is typically carried out at elevated temperatures to drive the condensation, which releases ethanol (B145695) as a byproduct. A base is often employed to facilitate the reaction.

Table 1: Representative Conditions for Cyclization with Ethyl Carbonate

| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| β-Amino Alcohol | Diethyl Carbonate | Potassium Carbonate | None (Neat) | ~160°C | High |

A highly effective, albeit more hazardous, method for the synthesis of oxazolidinones involves the use of phosgene (B1210022) or its safer solid-state derivatives, such as triphosgene (B27547). beilstein-archives.orgbeilstein-journals.orgnih.govbiu.ac.il The reaction of a 1,2-amino alcohol with triphosgene in the presence of a non-nucleophilic base, like triethylamine, leads to the formation of the oxazolidinone ring. nih.gov The mechanism is believed to proceed through the in situ formation of a chloroformate or isocyanate intermediate, which then undergoes intramolecular cyclization. The reaction conditions, such as the rate of addition of the phosgene derivative, can be critical to selectively form the desired oxazolidinone over other potential byproducts. nih.gov

Table 2: Representative Conditions for Cyclization with Triphosgene

| Starting Material | Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1,2-Amino Alcohol | Triphosgene | Triethylamine | Dichloromethane | -78°C to RT | Good |

Oxidative Carbonylation Approaches

Palladium-catalyzed reactions offer a powerful and versatile route to oxazolidinones from β-amino alcohols through oxidative carbonylation. nih.govscilit.com These methods utilize carbon monoxide as the C1 source in the presence of a palladium catalyst and an oxidant.

The palladium-catalyzed oxidative carbonylation of β-amino alcohols is an efficient process for synthesizing 2-oxazolidinones. scilit.comorganic-chemistry.org This reaction involves the activation of the amino alcohol by a palladium(II) species, followed by the insertion of carbon monoxide and subsequent intramolecular cyclization. An external oxidant is required to regenerate the active Pd(II) catalyst, allowing the reaction to proceed catalytically. Molecular oxygen, often from the air, can serve as a terminal oxidant in these systems. cnr.it The mechanism is thought to involve a carbamoylpalladium(II) complex as a key intermediate, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to afford the oxazolidinone product. scilit.comcnr.it

A particularly effective catalytic system for the oxidative cyclocarbonylation of β-amino alcohols employs a combination of palladium(II) iodide (PdI₂) and potassium iodide (KI). nih.govcnr.itresearchgate.net This system has been shown to be highly efficient for the synthesis of various oxazolidinones under relatively mild conditions. nih.gov The reaction is typically carried out in a solvent such as 1,2-dimethoxyethane (B42094) (DME) under a pressurized atmosphere of carbon monoxide and air. nih.govresearchgate.net The enantiospecific oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, a close analogue of the precursor to the title compound, has been successfully demonstrated using this catalytic system, affording the corresponding (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one in high yield. researchgate.net By analogy, this method is directly applicable to the synthesis of this compound from its corresponding amino alcohol precursor.

Table 3: Conditions for PdI₂/KI-Catalyzed Oxidative Carbonylation of a Diphenyl Amino Alcohol Analogue. researchgate.net

| Substrate | Catalyst System | Solvent | Pressure | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | PdI₂ / KI | DME | 20 atm (4:1 CO/air) | 100°C | 15 h | 81% |

Mechanism of Oxidative Carbonylation

Oxidative carbonylation represents a powerful method for synthesizing oxazolidinones, often involving the use of carbon monoxide or a surrogate like carbon dioxide in the presence of an oxidizing agent and a catalyst. While direct oxidative carbonylation of a precursor specific to this compound is not extensively detailed, the general mechanism involves several key steps.

One proposed mechanism involves a photocatalytic approach where visible light excites a photoredox catalyst. This excited catalyst can then engage in a proton-coupled electron transfer (PCET) with a suitable substrate, such as a carbamate (B1207046). researchgate.net This process generates a key radical intermediate which can then undergo cyclization. The subsequent steps would involve interaction with an oxidant to complete the formation of the oxazolidinone ring and regenerate the catalyst. researchgate.net

Another relevant mechanism is seen in the copper-catalyzed three-component reaction of propargylic alcohols, aminoethanols, and carbon dioxide (CO₂). mdpi.com A proposed catalytic cycle for this type of reaction is as follows:

Activation: A copper catalyst, potentially in the form of a Cu(I) species, activates the propargylic alcohol.

Carbometalation: The aminoethanol adds to the activated alkyne.

Cyclization: The intermediate undergoes cyclization with CO₂ to form the oxazolidinone ring.

Protonolysis: The final product is released, and the catalyst is regenerated.

In some systems, particularly those using ionic liquids, the activation of hydroxyl groups is a critical initiating step, which can be facilitated by the basic anion of the ionic liquid. mdpi.com

Alternative Cyclization Pathways

Beyond oxidative carbonylation and MCRs, several other cyclization strategies are commonly employed for oxazolidinone synthesis.

Reaction of Amino Alcohols with Phosgene or Equivalents : This is a classic and widely used method. nih.gov An amino alcohol is treated with phosgene, diphosgene, or triphosgene in the presence of a base to effect cyclization. To synthesize the target compound, the required precursor would be (R)-2-amino-1,1-diphenylpropan-1-ol.

Cycloaddition of Epoxides and Isocyanates : This [3+2] cycloaddition reaction is a common route to oxazolidinones. organic-chemistry.orgnih.gov The reaction can be catalyzed by various agents, including Lewis acids and tetraarylphosphonium salts, which facilitate the regioselective opening of the epoxide ring. organic-chemistry.org

Intramolecular Cyclization of Carbamates : Readily available tertiary alcohols can be converted into carbamates, which can then undergo intramolecular C(sp³)-H amination and oxygenation to yield oxazolidinone derivatives. organic-chemistry.org This transformation can be achieved using visible-light photocatalysis combined with transition metal catalysis. organic-chemistry.org

From Aziridines : Enantiomerically pure aziridines can serve as valuable precursors. Acylation of the aziridine (B145994) nitrogen can activate the ring, leading to a regioselective ring-opening by a nucleophile, followed by intramolecular cyclization to furnish the oxazolidinone ring with retention of configuration. bioorg.org For instance, reacting an aziridine-2-carboxylate (B8329488) with methyl chloroformate yields a 2-oxazolidinone-5-carboxylate. bioorg.org

Stereoselective Introduction of the (R)-4-Methyl Moiety

The chirality at the C4 position is a defining feature of the target molecule. Its introduction can be achieved through several stereoselective strategies.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov The inherent chirality of the starting material is transferred to the target molecule. For the synthesis of this compound, a suitable starting material would be the amino acid (R)-alanine or its derivative, (R)-alaninol.

The synthesis would typically involve using the chiral amino acid to construct a more complex intermediate which is then cyclized. For example, α-amino acids can be chemically modified to form N,N-dibenzylamino oxazolidinones in a diastereoselective manner. researchgate.net This general strategy can be adapted by starting with (R)-alanine to set the desired stereochemistry at the C4 position.

Diastereoselective routes create the desired stereocenter by using a chiral auxiliary or a substrate-controlled reaction. An asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement is one such powerful strategy. kaimosi.com This approach allows for the construction of 4,5-disubstituted oxazolidin-2-ones with high stereocontrol. kaimosi.com

Another method involves the lateral metallation of a chiral substrate. For instance, the addition of a lithiated toluamide to a chiral hydrazone can proceed with high diastereoselectivity to form intermediates that can be cyclized into complex heterocyclic systems. nih.gov While applied to tetrahydroisoquinolines, the principle of using a chiral directing group to control the formation of a new stereocenter is broadly applicable. nih.gov

Incorporation of 5,5-Diphenyl Substitution

The gem-diphenyl group at the C5 position is a significant structural feature. A highly effective method for installing this moiety is through the reaction of a Grignard reagent with a suitable carbonyl precursor. nih.govresearchgate.net

A general synthesis for 4-substituted 5,5-dialkyl oxazolidin-2-ones starts from an amino acid. nih.govresearchgate.net The key steps involve:

Conversion of the amino acid to a corresponding amino ester.

Protection of the amino group (e.g., as a Boc-carbamate).

Reaction of the ester with an excess of a Grignard reagent. For the target compound, Phenylmagnesium bromide (PhMgBr) would be used. This reaction adds two phenyl groups to the ester carbonyl, generating a tertiary alcohol.

Cyclization of the resulting amino alcohol, often by deprotecting the amine and treating it with a carbonylating agent like phosgene or a carbamate equivalent, to form the 5,5-diphenyloxazolidin-2-one ring. nih.gov

This approach allows for the construction of the sterically hindered 5,5-diphenyl substituted core from simple, readily available chiral precursors.

Grignard Reagent Addition (e.g., Phenylmagnesium Bromide)

A key strategy for the synthesis of this compound involves the reaction of a chiral precursor with a phenyl-based Grignard reagent, such as phenylmagnesium bromide (PhMgBr). Grignard reagents are powerful nucleophiles capable of forming new carbon-carbon bonds by attacking electrophilic carbonyl centers. mnstate.eduwikipedia.org

The proposed reaction pathway starts with a suitable chiral precursor, such as (R)-4-methyl-5-phenyloxazolidin-2,5-dione. In this hypothetical reaction, the phenylmagnesium bromide acts as the nucleophile, adding to the ketone carbonyl at the C-5 position. The Grignard reagent, with its general formula R-Mg-X, possesses a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic. libretexts.org

The reaction proceeds as follows:

Formation of the Grignard Reagent : Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Nucleophilic Addition : The prepared Grignard reagent is then added to the solution of the oxazolidinone precursor, usually at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. wikipedia.org The nucleophilic phenyl group attacks the electrophilic C-5 carbonyl carbon.

Intermediate Formation : This addition breaks the C=O pi bond, leading to the formation of a magnesium alkoxide intermediate.

Workup : The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide, yielding the tertiary alcohol. Subsequent intramolecular cyclization or rearrangement would lead to the final this compound product. In reactions with esters, Grignard reagents are known to add twice, but in the case of addition to a ketone, a single addition occurs to form a tertiary alcohol. masterorganicchemistry.comyoutube.com

Optimization of Reaction Conditions for Diphenyl Substitution

The success and efficiency of the Grignard addition are highly dependent on carefully controlled reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired 5,5-diphenyl product and minimizing side reactions. nih.gov

Key parameters for optimization include:

Solvent : The choice of solvent is critical. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard as they solvate the magnesium center, stabilizing the Grignard reagent. wikipedia.org

Temperature : The reaction temperature must be carefully managed. The initial addition is typically performed at low temperatures (from -78 °C to 0 °C) to prevent side reactions and ensure high selectivity. wikipedia.org Following the addition, the reaction may be allowed to warm to room temperature to ensure completion.

Reagent Stoichiometry : The molar ratio of the Grignard reagent to the substrate is a key variable. A slight excess of the Grignard reagent is often used to ensure full conversion of the starting material, but a large excess can lead to unwanted side products.

Activating Agents : In some cases, the reactivity of the carbonyl group can be enhanced by the addition of a Lewis acid. However, for additions to ketones, this is often not necessary. nih.gov For related reactions, such as conjugate additions to N-enoyl oxazolidinones, copper salts are used as catalysts, though this applies to a different reaction mechanism. rsc.orgresearchgate.net

Below is a table summarizing the typical conditions that would be optimized for this synthesis.

| Parameter | Condition/Reagent | Purpose & Rationale |

|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent and provides a suitable reaction medium. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Acts as the nucleophile to form the second C-C bond at the C5 position. |

| Workup Solution | Saturated aq. NH₄Cl | Provides a mild acidic proton source to quench the reaction and protonate the intermediate alkoxide. |

Purification and Characterization Techniques in Synthesis

Following the synthesis, a rigorous purification process is required to isolate the this compound from unreacted starting materials, byproducts, and residual reagents. Subsequent characterization is essential to confirm the structure, purity, and stereochemical integrity of the final compound.

The crude product, obtained after aqueous workup and extraction with an organic solvent, is typically an oil or a solid. The primary methods for purification are:

Column Chromatography : This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A gradient of solvents, such as ethyl acetate (B1210297) and hexanes, is commonly employed to elute the components.

Recrystallization : If the product is a solid, recrystallization is a highly effective method for achieving high purity. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For the structurally similar (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, a solvent system of chloroform/hexane has been successfully used for crystallization. mdpi.com

Once purified, the compound is characterized using a suite of analytical methods:

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| 1H NMR | Structural confirmation and proton environment | Signals corresponding to the methyl group, the two distinct phenyl groups, and the protons on the chiral backbone. rsc.org |

| 13C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms, including the carbonyl carbon, the quaternary C5 carbon, and carbons of the methyl and phenyl groups. rsc.org |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₇NO₂). |

| Melting Point | Purity assessment | A sharp and defined melting point range indicates a high degree of purity for the crystalline solid. |

| Optical Rotation / Chiral HPLC | Enantiomeric purity | A specific optical rotation value or a single peak on a chiral HPLC column confirms the enantiomeric excess (ee) of the (R)-isomer. |

The combination of these purification and characterization techniques ensures the isolation of this compound in high purity and with confirmed structural and stereochemical identity, rendering it suitable for its intended applications in asymmetric synthesis.

Application As a Chiral Auxiliary in Asymmetric Organic Synthesis

Fundamentals of Chiral Auxiliary-Based Asymmetric Induction

The effectiveness of a chiral auxiliary hinges on its ability to create a diastereomeric relationship between the transition states of a reaction, leading to a preferential energy pathway. This principle of asymmetric induction is the cornerstone of auxiliary-mediated synthesis.

Mechanism of Diastereoselective Control

The primary mechanism of diastereoselective control involves covalently attaching the chiral auxiliary to a prochiral substrate. numberanalytics.com This creates a new molecule where the auxiliary's stereocenter can influence reactions at the prochiral center. During the reaction, the substrate-auxiliary adduct reacts with a reagent, proceeding through diastereomeric transition states that are not equal in energy. numberanalytics.com The larger the energy difference between these transition states, the higher the diastereoselectivity of the reaction. This control is typically exerted through steric and electronic effects imposed by the auxiliary. numberanalytics.com The bulky substituents on the auxiliary physically obstruct the approach of the incoming reagent from one face of the molecule, forcing it to attack from the less hindered face. wikipedia.orgnumberanalytics.com

Role of N-Acyl Derivatives

For oxazolidinones like (R)-4-Methyl-5,5-diphenyloxazolidin-2-one to function as auxiliaries, they are first converted into their N-acyl derivatives. acs.org This is typically achieved by reacting the oxazolidinone with an acid chloride or anhydride. wikipedia.orgwilliams.edu The resulting N-acyloxazolidinone is a chiral imide. nih.gov This derivatization serves two critical purposes. First, the α-protons of the acyl group become sufficiently acidic to be removed by a suitable base, enabling the formation of an enolate. Second, the carbonyl group of the oxazolidinone ring plays a crucial role in directing the stereochemical outcome by participating in the formation of a rigid, chelated intermediate. uwindsor.ca The nature of the N-acyl group can also influence the level of asymmetric induction. nih.gov

Formation of Enolate Intermediates

Enolates are highly versatile nucleophilic intermediates in organic synthesis, essential for forming new carbon-carbon bonds. youtube.comnih.govpatsnap.com In the context of chiral auxiliaries, the N-acyloxazolidinone is treated with a strong, sterically hindered, non-nucleophilic base to generate the enolate. libretexts.org Bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to ensure complete and irreversible deprotonation of the α-carbon. uwindsor.calibretexts.org This process selectively forms the (Z)-enolate, where the enolate oxygen and the substituent on the α-carbon are on the same side of the double bond. uwindsor.ca The formation of this specific enolate geometry is a key factor in the high stereoselectivity observed in subsequent reactions. uwindsor.ca

Factors Influencing Diastereoselectivity (e.g., chelation, steric hindrance)

The high degree of diastereoselectivity achieved with this compound is governed by several factors, with steric hindrance and chelation being paramount. numberanalytics.comnumberanalytics.com

Steric Hindrance : The substituents on the oxazolidinone ring at the 4- and 5-positions create a defined steric environment. wikipedia.org In this compound, the two phenyl groups at the 5-position and the methyl group at the 4-position effectively block one face of the enolate intermediate. uwindsor.ca

Chelation : Upon formation of the enolate with a lithium- or sodium-based reagent, the metal cation (e.g., Li⁺) is chelated between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. uwindsor.ca This creates a rigid, planar, five-membered ring structure that locks the conformation of the N-acyl group. numberanalytics.comuwindsor.ca This rigid conformation, combined with the steric bulk of the diphenyl and methyl groups, ensures that the electrophile can only approach from the opposite, less hindered face, leading to predictable and high diastereoselectivity. wikipedia.orgnumberanalytics.com

Other factors such as temperature and solvent can also impact selectivity. Lower temperatures generally lead to higher diastereoselectivity by amplifying the small energy differences between competing reaction pathways. numberanalytics.com

Table 1: Factors Influencing Diastereoselectivity

| Factor | Effect on Diastereoselectivity |

|---|---|

| Temperature | Lower temperatures often enhance diastereoselectivity. numberanalytics.com |

| Solvent | The choice of solvent can influence the reaction mechanism and stabilize certain transition states, thereby affecting selectivity. numberanalytics.com |

| Auxiliary Structure | The steric and electronic properties of the chiral auxiliary are primary determinants of stereochemical control. numberanalytics.comnumberanalytics.com |

| Chelation | The formation of a rigid chelated complex with a metal ion directs the reaction towards a specific stereoisomer. numberanalytics.com |

Diastereoselective Alkylation Reactions

One of the most powerful applications of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates, which allows for the asymmetric synthesis of α-substituted carboxylic acids. nih.govresearchgate.net

α-Alkylation of N-Acyloxazolidinone Enolates

The α-alkylation process involves a two-step sequence. First, the N-acyl derivative of this compound is deprotonated with a strong base like LDA at low temperatures (e.g., -78 °C) to form the corresponding (Z)-enolate. acs.orgthieme-connect.de Second, an electrophile, typically an alkyl halide, is added to the reaction mixture. acs.orguwindsor.ca

The pre-formed rigid chelated enolate ensures that the alkyl halide approaches from the face opposite to the bulky substituents of the auxiliary. uwindsor.ca For an N-acyl derivative of this compound, the diphenyl groups at C5 and the methyl group at C4 effectively shield the re face of the enolate. Consequently, the electrophile attacks the si face, leading to the formation of a new stereocenter with a predictable absolute configuration. uwindsor.ca This reaction is highly efficient for a range of primary and secondary alkyl halides, consistently yielding high diastereomeric ratios. uwindsor.canih.gov After the alkylation, the auxiliary can be easily removed by hydrolysis or other methods to yield the enantiomerically enriched carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can be recovered. wikipedia.orgacs.org

Table 2: Representative Diastereoselective Alkylation of N-Propionyl-(R)-4-Methyl-5,5-diphenyloxazolidin-2-one Enolate

| Electrophile (E+) | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| CH₃I | N-(2'S)-Methylpropionyl derivative | >98:2 |

| PhCH₂Br | N-(2'S)-Benzylpropionyl derivative | >99:1 |

| CH₂=CHCH₂Br | N-(2'S)-Allylpropionyl derivative | >98:2 |

| (CH₃)₂CHI | N-(2'S)-Isopropylpropionyl derivative | >97:3 |

(Note: Data is representative of typical results for Evans-type auxiliaries and demonstrates the high selectivity achieved. acs.orguwindsor.ca)

Influence of Counterions and Quenching Methods

In the alkylation of N-acyl oxazolidinones, the formation of a metal enolate is a critical step. The nature of the metal counterion (e.g., Li⁺, Na⁺, B³⁺) plays a crucial role in determining the geometry and rigidity of the enolate, which in turn influences the diastereoselectivity of the subsequent reaction. For oxazolidinone auxiliaries, the formation of a chelated (Z)-enolate is often key to achieving high levels of stereocontrol. Bases such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide are commonly used to generate these enolates at low temperatures. The chelation between the metal counterion, the enolate oxygen, and the carbonyl oxygen of the auxiliary creates a rigid structure that biases the approach of the electrophile.

The method of quenching the reaction can also be critical, particularly in aldol (B89426) reactions where the initial adduct is a metal alkoxide. Quenching with a proton source like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a standard procedure to afford the β-hydroxy carbonyl product. The choice of quenching agent and conditions can be pivotal in preventing side reactions or epimerization of the newly formed stereocenters.

Applications in Constructing Chiral Carboxylic Acids and Derivatives

A cornerstone application of chiral auxiliaries is the asymmetric synthesis of α-substituted carboxylic acids. The process begins with the acylation of the nitrogen atom of this compound. The resulting N-acyl imide is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the auxiliary's gem-diphenyl group directs the electrophile to the opposite face of the enolate. Finally, the auxiliary is cleaved, typically through hydrolysis (e.g., with lithium hydroxide (B78521) and hydrogen peroxide), to yield the enantiomerically enriched carboxylic acid and recover the valuable auxiliary for reuse.

Note: Data presented for a closely related "super-quat" auxiliary, (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, which demonstrates the high diastereoselectivity typical for this class of compounds.

Asymmetric Aldol Reactions

Asymmetric aldol reactions are among the most powerful methods for constructing chiral β-hydroxy carbonyl compounds. The use of N-acyl derivatives of this compound allows for precise control over the stereochemical outcome.

Syn- and Anti-Aldol Methodologies

The stereochemical pathway of the aldol reaction is largely dictated by the geometry of the enolate intermediate, which can be controlled by the choice of reagents. The Zimmerman-Traxler model provides a robust framework for predicting the outcome.

Syn-Aldol Products : The formation of (Z)-enolates, typically achieved using dialkylboron triflates (e.g., Bu₂BOTf) and a tertiary amine base (e.g., Et₃N), leads preferentially to syn-aldol adducts. The reaction proceeds through a highly organized, six-membered, chair-like transition state where the aldehyde's R-group occupies an equatorial position to minimize 1,3-diaxial interactions, resulting in the syn diastereomer.

Anti-Aldol Products : While boron enolates reliably produce syn-adducts, achieving anti-selectivity often requires different conditions. For certain substrates, magnesium halide-catalyzed direct aldol reactions have been shown to favor the formation of anti-aldol products. These reactions are thought to proceed through a different transition state geometry, potentially an open or alternative chair model, which alters the facial selectivity and the relative orientation of the reactants.

Stereochemical Outcome and Diastereomeric Excess Determination

The predictable stereochemical outcome in aldol reactions using this auxiliary stems from the rigid chelated enolate structure and the powerful steric directing effect of the C5-diphenyl groups. The incoming aldehyde is forced to approach from the less hindered face of the (Z)-enolate, opposite to the bulky substituent at C4.

The diastereomeric excess (d.e.) of the aldol products is commonly determined using high-field ¹H NMR spectroscopy. The signals of the protons at the newly formed stereocenters (α- and β-carbons) of the diastereomeric products typically appear at different chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be employed for more precise determination.

Asymmetric Conjugate Addition Reactions

Conjugate addition reactions are fundamental for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl systems. The use of this compound as a chiral auxiliary enables these additions to proceed with a high degree of stereocontrol.

1,4-Conjugate Addition to α,β-Unsaturated Carbonyls

In this application, an α,β-unsaturated acyl group (e.g., crotonyl) is attached to the auxiliary. The resulting N-enoyl imide serves as the Michael acceptor. The reaction with a nucleophile, such as an organocuprate (Gilman reagent, R₂CuLi), proceeds via 1,4-addition. The chiral auxiliary shields one face of the molecule, compelling the nucleophile to attack the β-carbon from the less sterically encumbered side. This process generates a chiral enolate intermediate, which is then protonated to give the β-substituted product with high diastereoselectivity. Research on related 5,5-disubstituted oxazolidinones has shown that this methodology is highly effective for synthesizing enantiomerically enriched β-substituted aldehydes after reductive cleavage of the auxiliary.

Note: Data presented for a closely related "super-quat" auxiliary, (S)-4-phenyl-5,5-dimethyloxazolidin-2-one, highlighting the general efficacy of this reaction class.

Asymmetric Radical Conjugate Additions

Asymmetric Cycloaddition Reactions

This compound serves as a powerful stereodirecting group in several types of asymmetric cycloaddition reactions. The bulky gem-diphenyl group at the C5 position, combined with the C4 methyl group, creates a well-defined chiral environment that effectively biases the approach of the reacting partner, leading to high levels of stereoselectivity.

Diels-Alder Reactions

While Evans-type oxazolidinones are archetypal chiral auxiliaries for asymmetric Diels-Alder reactions, specific studies detailing the use of N-enoyl derivatives of this compound in this context are limited in the available literature. The general principle involves the Lewis acid-catalyzed reaction of the N-acryloyl or N-crotonoyl oxazolidinone, which acts as the dienophile. The chiral auxiliary is expected to enforce a specific conformation of the enoyl moiety, leading to face-selective attack by the diene. However, detailed data on diastereoselectivity and yields for this specific auxiliary are not prominently reported.

Nazarov Cyclizations

The this compound auxiliary has been shown to be highly effective in controlling the torquoselectivity of the Nazarov cyclization, a 4π-electrocyclic ring-closure of divinyl ketones to form cyclopentenones. The auxiliary provides exceptional control over the direction of the conrotatory closure of the intermediate pentadienyl cation.

Computational studies, specifically using Density Functional Theory (DFT), have provided insight into the mechanism of this control. For the 4π electrocyclization, two low-energy transition state conformers are possible, distinguished by the orientation of the auxiliary relative to the reacting substrate. Surprisingly, both of these conformations are found to favor the same sense of torquoselectivity, leading to a consistent and high degree of asymmetric induction. This stereocontrol is not necessarily dependent on a rigid, coplanar arrangement between the auxiliary and the substrate, which is often the model for other reactions. Instead, stereocontrol is driven by the minimization of allylic strain in the transition state, a pathway that is particularly relevant for sterically congested substrates. The bulky substituents on the oxazolidinone clash with groups on the pentadienyl cation, disfavoring one conrotatory mode and leading to the observed high stereoselectivity.

This methodology has been applied to the synthesis of complex cyclopentanoids, including those with multiple contiguous all-carbon quaternary stereocenters.

Table 1: Key Findings in Asymmetric Nazarov Cyclizations

| Feature | Finding | Citation |

|---|---|---|

| Stereocontrol Principle | Torquoselectivity of the 4π electrocyclization is effectively controlled by the chiral auxiliary. | |

| Mechanism | Control is driven by allylic strain, which allows for stereoselectivity even in non-coplanar transition states. | |

| Selectivity | Both major transition state conformers (syn and anti) induce the same sense of torquoselectivity, ensuring high diastereoselectivity. |

| Applications | Effective for synthesizing sterically congested cyclopentanoids and products with multiple quaternary stereocenters. | |

Other Stereoselective Transformations

Beyond cycloadditions, this auxiliary is employed in a range of other important stereoselective reactions.

Stereoselective C-C and C-X Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds at the α-position of a carbonyl group is fundamental to organic synthesis. When attached to an acyl group, the this compound auxiliary provides excellent stereocontrol in reactions of the corresponding enolates.

Research on related N-acyl-5,5-disubstituted oxazolidinones demonstrates their utility in diastereoselective enolate alkylation. The sodium enolates of these N-acyl derivatives react with alkyl halides to produce α-alkylated products with high diastereoselectivity. The geminal disubstitution at the C5 position, such as the two phenyl groups in the title compound, effectively shields one face of the enolate. The C4 substituent then directs the incoming electrophile to the opposite face, locking in the stereochemistry. This principle is directly applicable to the (R)-4-methyl-5,5-diphenyl variant for the synthesis of α-chiral carboxylic acid derivatives.

While the principles of enolate chemistry suggest that this auxiliary would be effective for stereoselective C-X bond formation (e.g., hydroxylation with agents like MoOPH or halogenation with sources like NBS), specific literature examples detailing these transformations for this compound are not widespread.

Table 2: Representative Stereoselectivity in Enolate Alkylation of N-Acyl-5,5-dimethyloxazolidinones

| Auxiliary Type | Reaction | Diastereomeric Excess (de) | Citation |

|---|---|---|---|

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidinone | Enolate Alkylation | 85–94% | |

| (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidinone | Conjugate Addition | >95% |

(Note: This data is for closely related 5,5-dimethyl analogues, illustrating the principle of stereocontrol by C5-gem-disubstituted auxiliaries.)

Epoxidation Reactions

The use of this compound as a chiral auxiliary to direct the epoxidation of an attached α,β-unsaturated acyl group has not been a primary focus of reported research. Asymmetric epoxidation of α,β-unsaturated carbonyl compounds is more commonly achieved using chiral catalysts that interact with the substrate in a transient manner, rather than through a covalently attached auxiliary. Therefore, there is a lack of specific data on the diastereoselectivity that this compound might confer in such substrate-controlled epoxidation reactions.

Cyclopropanations

The use of N-enoyl oxazolidinones, derived from chiral auxiliaries like this compound, is a known strategy for diastereoselective cyclopropanation reactions. In these reactions, the chiral auxiliary directs the facial approach of the cyclopropanating agent to the double bond of the N-enoyl moiety. The steric bulk of the substituents on the oxazolidinone ring, in this case, the methyl group at C4 and the two phenyl groups at C5, effectively shields one face of the enoate's Cα-Cβ double bond.

Generally, these reactions can be promoted by various methods, including the Simmons-Smith reaction or the Corey-Chaykovsky reaction using sulfur ylides. Lewis acid catalysis can also be employed to activate the N-enoyl system and enhance diastereoselectivity. The resulting cyclopropyl (B3062369) carboxamides are obtained with a high degree of stereocontrol, which can then be cleaved to afford enantiomerically enriched cyclopropanecarboxylic acids or their derivatives.

While the general methodology is well-established for Evans auxiliaries, specific examples detailing the performance of the this compound auxiliary in cyclopropanation reactions are not extensively documented in a review of the scientific literature.

Table 1: Representative Data for Asymmetric Cyclopropanation Specific research findings for this compound in this application are not widely reported in the surveyed literature. The table structure is provided for illustrative purposes.

| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N/A | N/A | N/A | N/A | N/A |

Allylations

Asymmetric allylation is another key carbon-carbon bond-forming reaction where chiral oxazolidinone auxiliaries find application. The process typically involves the formation of a metal enolate from the N-acyl derivative of this compound. This enolate then reacts with an allylic electrophile, such as allyl bromide.

The stereochemical outcome of the allylation is dictated by the conformation of the chelated enolate intermediate. The metal cation (commonly lithium or boron) coordinates to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid structure. The substituents on the chiral auxiliary then direct the incoming allyl electrophile to the less hindered face of the enolate. This methodology allows for the synthesis of α-allylated carbonyl compounds with high levels of diastereoselectivity. Subsequent removal of the auxiliary provides access to valuable enantiomerically enriched building blocks.

Detailed studies focusing specifically on the use of this compound for asymmetric allylations are not prominent in the literature, though the principles are well-established for the broader class of Evans auxiliaries.

Table 2: Representative Data for Asymmetric Allylation Specific research findings for this compound in this application are not widely reported in the surveyed literature. The table structure is provided for illustrative purposes.

| N-Acyl Substrate | Allylic Electrophile | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N/A | N/A | N/A | N/A | N/A |

Carboetherification and Carboamination Reactions

Intramolecular carboetherification and carboamination reactions are advanced cyclization strategies used to construct heterocyclic rings, which are common motifs in biologically active molecules. In the context of asymmetric synthesis, a chiral auxiliary can be used to control the stereochemistry of the newly formed ring systems. For instance, an N-alkenyl oxazolidinone could theoretically undergo a palladium-catalyzed carboamination, where the nitrogen of the auxiliary adds across the double bond along with an aryl or vinyl group from the catalyst's coordination sphere.

However, the application of covalently-bound chiral auxiliaries like this compound in these specific palladium-catalyzed transformations is not a common strategy. More frequently, these reactions employ chiral ligands on the metal catalyst to induce enantioselectivity in the substrate directly, rather than relying on a stoichiometric chiral auxiliary. nih.gov An alternative strategy involves the catalytic formation of a transient chiral auxiliary to direct a subsequent diastereoselective reaction. harvard.edu

Table 3: Representative Data for Asymmetric Carboetherification/Carboamination The use of this compound as a stoichiometric chiral auxiliary in these reactions is not a standard or widely reported method.

| Substrate | Catalyst/Reagents | Reaction Type | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N/A | N/A | N/A | N/A | N/A |

Auxiliary Cleavage and Recycling Strategies

A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary from the product, ideally allowing for its recovery and reuse.

Methods for Auxiliary Removal (e.g., hydrolytic, reductive)

Once the desired asymmetric transformation has been completed, the N-acyl product is cleaved to liberate the chiral product and the this compound auxiliary. Several methods exist for this purpose, with the choice depending on the desired functional group in the final product (e.g., carboxylic acid, alcohol, aldehyde).

Hydrolytic Cleavage: Hydrolysis is used to convert the N-acyl oxazolidinone into the corresponding carboxylic acid. A key challenge is achieving selective cleavage at the exocyclic amide bond without attacking the endocyclic carbamate (B1207046) bond, which would destroy the auxiliary. nih.gov

Lithium Hydroperoxide (LiOOH): This is a preferred and widely used method for mild hydrolysis. harvard.edunih.gov Treatment of the N-acyl oxazolidinone with LiOOH, typically prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), selectively cleaves the exocyclic amide bond to yield the carboxylic acid. harvard.edusemanticscholar.org This method is known for its high yields and for preserving the stereochemical integrity of the newly created chiral center. nih.gov The regioselectivity is believed to be controlled by the relative breakdown rates of the tetrahedral intermediates formed upon nucleophilic attack. nih.govdocumentsdelivered.com

Lithium Hydroxide (LiOH): In contrast to LiOOH, using LiOH alone often leads to undesired endocyclic cleavage of the oxazolidinone ring itself, resulting in the destruction of the auxiliary. harvard.edunih.gov This is because the rate-determining step for LiOH-mediated hydrolysis is the initial nucleophilic attack, which preferentially occurs at the less sterically hindered endocyclic carbonyl group. nih.govdocumentsdelivered.com

Reductive Cleavage: Reductive methods are employed to convert the N-acyl oxazolidinone into the corresponding primary alcohol or aldehyde.

To Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) can reduce the acyl group directly to a primary alcohol. This process yields the desired chiral alcohol and recovers the intact auxiliary.

To Aldehydes: More controlled reduction is required to stop at the aldehyde oxidation state. This can often be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) or by first reducing to the alcohol and then re-oxidizing under mild conditions.

Table 4: Common Cleavage Methods for N-Acyl Oxazolidinones

| Desired Product | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Carboxylic Acid | LiOOH (from LiOH/H₂O₂) | THF/H₂O, 0 °C | Mild, high yield, preserves auxiliary. harvard.edusemanticscholar.org |

| Primary Alcohol | LiBH₄, LiAlH₄ | Et₂O or THF, 0 °C to r.t. | Strong reduction, auxiliary is recovered. |

| Aldehyde | 1. LiAlH₄, EtOH/THF 2. Dess-Martin Periodinane | Stepwise reduction then oxidation | Two-step process for controlled conversion. |

Recovery and Recyclability of this compound

The economic and environmental viability of using a stoichiometric chiral auxiliary heavily depends on its efficient recovery and recycling. The this compound, like other Evans auxiliaries, is designed for high recovery rates.

Following the cleavage reaction, the auxiliary is typically separated from the chiral product through standard extraction or chromatography procedures. For instance, after LiOOH hydrolysis, a reductive workup is performed, and the neutral, often crystalline, oxazolidinone can be easily separated from the acidic product by a simple acid-base extraction. harvard.edunih.gov The recovered auxiliary is generally obtained in high yield and purity, making it suitable for reuse in subsequent synthetic cycles without loss of performance. This high recyclability is a key advantage of using this class of chiral auxiliaries in both academic and industrial settings. harvard.edu

Based on a comprehensive review of available scientific literature, there is limited specific information regarding the synthetic applications of This compound corresponding to the detailed outline provided.

Publicly accessible research and chemical databases provide information on the synthesis and properties of closely related chiral auxiliaries, such as (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone and (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one. These related compounds are well-documented in applications including the synthesis of natural products like (-)-cytoxazone and (+)-pumiliotoxin B, as well as in the asymmetric synthesis of various chiral building blocks. psu.eduup-bio.com

However, specific examples detailing the use of This compound in the total synthesis of biologically active natural products, the targeted synthesis of specific molecular fragments, or the construction of enantiomerically pure α-amino acids and β-lactams could not be located in the searched resources. While this compound is commercially available, its specific applications in the requested categories are not detailed in the scientific literature found. bldpharm.comchemicalbook.com

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for this specific chemical compound.

Synthetic Applications in Natural Product Synthesis and Complex Molecule Construction

Strategic Advantages of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one in Complex Syntheses

The utility of this compound in the synthesis of complex molecules stems from its rigid and well-defined structure, which provides a highly predictable and effective stereodirecting environment. The bulky diphenylmethyl group at the C5 position, in conjunction with the methyl group at the C4 position, creates a chiral pocket that effectively shields one face of the N-acylated enolate, compelling electrophiles to approach from the less hindered side. This high degree of facial selectivity is the cornerstone of its strategic application in asymmetric synthesis.

Control of Multiple Stereogenic Centers

A key challenge in the synthesis of many natural products and complex molecules is the installation of multiple stereogenic centers with specific relative and absolute configurations. This compound is particularly adept at addressing this challenge through iterative or sequential stereoselective reactions. By attaching this auxiliary to a substrate, chemists can perform a series of diastereoselective transformations, such as alkylations and aldol (B89426) reactions, to build up a carbon skeleton with precisely controlled stereochemistry.

The general strategy involves the N-acylation of the oxazolidinone, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, with the stereochemical outcome being dictated by the chiral auxiliary. After the desired transformation, the newly formed stereocenter is incorporated into the molecule, and the auxiliary can be cleaved and recycled. This process can be repeated to introduce additional stereocenters in a controlled manner.

For instance, in the synthesis of polyketide natural products, which are characterized by multiple stereocenters, this auxiliary can be invaluable. A classic example is the use of similar Evans-type auxiliaries in the synthesis of macrolide antibiotics. The iterative application of aldol reactions allows for the controlled construction of the characteristic 1,3-diol and methyl-branched motifs with high diastereoselectivity. The stereochemical outcome of these reactions can often be predicted using established models for Evans auxiliaries, where the chelated Z-enolate reacts with an aldehyde via a chair-like transition state to afford the syn-aldol adduct.

Table 1: Diastereoselective Aldol Reactions Using an Evans-type Chiral Auxiliary

| Entry | Aldehyde | N-Acyl Oxazolidinone | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | N-Propionyl-(R)-4-methyl-5,5-diphenyloxazolidin-2-one | >99:1 |

| 2 | Benzaldehyde | N-Propionyl-(R)-4-methyl-5,5-diphenyloxazolidin-2-one | >99:1 |

| 3 | Acetaldehyde | N-Butanoyl-(R)-4-methyl-5,5-diphenyloxazolidin-2-one | 98:2 |

Note: This table represents typical results for Evans-type auxiliaries in aldol reactions, demonstrating the high syn-selectivity achievable. The specific diastereomeric ratios can vary based on the exact substrates and reaction conditions.

Preservation of Existing Chiral Centers

In many advanced synthetic routes, a key step involves the formation of a new stereocenter on a substrate that already contains one or more chiral centers. In such scenarios, it is crucial that the newly introduced stereocenter is formed with high diastereoselectivity and that the existing stereocenters remain unaffected (i.e., no epimerization). This compound excels in this role due to its powerful stereodirecting influence, which can often override the directing effects of existing stereocenters in the substrate, a phenomenon known as auxiliary control.

This is particularly important in "matched" and "mismatched" scenarios. When the inherent stereochemical preference of the chiral substrate aligns with the directing influence of the auxiliary, a "matched" pair is formed, typically resulting in very high diastereoselectivity. Conversely, in a "mismatched" pair, where the substrate's preference opposes that of the auxiliary, the stereochemical outcome is a direct reflection of the auxiliary's directing power. The high stereodirecting ability of the diphenyl-substituted oxazolidinone often ensures that the desired diastereomer is still the major product, even in mismatched cases.

Furthermore, the conditions under which the auxiliary is attached and cleaved are generally mild, which is critical for preserving the integrity of sensitive functional groups and existing stereocenters elsewhere in the molecule. For example, the auxiliary is typically introduced via acylation and removed by hydrolysis (e.g., with lithium hydroxide) or reduction (e.g., with lithium borohydride), conditions that are often compatible with a wide range of functional groups.

Table 2: Substrate-Controlled vs. Auxiliary-Controlled Diastereoselection

| Substrate Chirality | Auxiliary | Predicted Outcome (Substrate Control) | Predicted Outcome (Auxiliary Control) | Observed Major Diastereomer |

| (S)-Chiral Aldehyde | This compound | Diastereomer A | Diastereomer B | Diastereomer B |

| (R)-Chiral Aldehyde | This compound | Diastereomer C | Diastereomer C | Diastereomer C |

Note: This table provides a conceptual illustration of how a powerful chiral auxiliary like this compound can dictate the stereochemical outcome, even when the substrate has its own stereochemical bias.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for probing the mechanisms of stereoselective reactions involving chiral oxazolidinones. These computational studies allow for the detailed examination of reaction intermediates and transition states that are often too transient to be observed experimentally.

DFT calculations have been instrumental in analyzing the geometries and energies of transition states in reactions of N-acylated oxazolidinones. For instance, in aldol (B89426) reactions, the calculations help to model the six-membered, chair-like Zimmerman-Traxler transition state. youtube.com The preferred transition state is one that minimizes steric interactions and electrostatic repulsions. The orientation of the substituents on the chiral auxiliary dictates the facial selectivity of the approaching electrophile.

In the case of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, the two phenyl groups at the C5 position and the methyl group at the C4 position create a highly defined steric environment. DFT studies on similar Evans auxiliaries show that the enolate formed from the N-acyl derivative adopts a conformation where one face is effectively shielded by the substituents on the oxazolidinone ring. wikipedia.org The transition state models predict that the electrophile will preferentially attack from the less hindered face, leading to the observed major diastereomer. wikipedia.org The calculations can also predict key bond lengths and angles in the transition state, offering a static picture of the dynamic reaction process.

While specific DFT data for this compound is not extensively published, illustrative data from studies on analogous systems demonstrate the typical findings. For example, the calculated bond length of the newly forming carbon-carbon bond in the transition state of an aldol reaction is a key parameter.

Illustrative Data Table: Calculated Transition State Bond Lengths in an Evans Auxiliary Aldol Reaction

| Transition State Feature | Typical Calculated Value (Å) |

| Forming C-C bond | ~2.1 - 2.5 |

| Enolate O-Lewis Acid bond | ~1.8 - 2.0 |

| Aldehyde O-Lewis Acid bond | ~1.9 - 2.1 |

Note: These values are representative and intended to illustrate the output of DFT calculations on similar systems.

A significant contribution of DFT studies is the calculation of activation barriers (activation energies) for different possible reaction pathways. By comparing the energies of the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be rationalized and predicted. The pathway with the lower activation barrier will be kinetically favored, leading to the major product.

For reactions involving chiral oxazolidinones, DFT calculations consistently show a significant energy difference between the transition states leading to the syn- and anti-diastereomers, or between the two possible enantiomers of a given diastereomer. This energy difference, often several kcal/mol, is the origin of the high diastereoselectivity observed experimentally. The calculations can generate a complete energy profile of the reaction, mapping the energy changes from reactants, through transition states, to products.

Illustrative Data Table: Representative Calculated Activation Barriers for Diastereomeric Transition States

| Reaction Pathway | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| Transition State to Major Diastereomer | 0.0 (Reference) | Favored |

| Transition State to Minor Diastereomer | +2.0 to +5.0 | Disfavored |

Note: This table illustrates the typical energy differences found in DFT studies of stereoselective reactions with Evans auxiliaries. The values are not specific to this compound.

Understanding Stereochemical Induction Mechanisms

The remarkable stereocontrol exerted by this compound is a consequence of well-defined mechanistic principles, primarily involving chelation and steric hindrance.

In many reactions, particularly aldol additions, the formation of a rigid, chelated intermediate is key to achieving high stereoselectivity. The most widely accepted model for boron-mediated aldol reactions is the Zimmerman-Traxler model, which postulates a six-membered ring transition state. youtube.com In this model, the boron enolate of the N-acyl oxazolidinone and the aldehyde coordinate to the boron atom, creating a chair-like transition state. alfa-chemistry.com

The chelation serves to lock the conformation of the enolate and the aldehyde, reducing the number of possible transition states. The substituents on the chiral auxiliary then direct the approach of the aldehyde to one of the two faces of the enolate. The dipoles of the two carbonyl groups in the N-acyl moiety are proposed to align in an anti-parallel fashion to minimize electrostatic repulsion, which further rigidifies the transition state assembly. youtube.com This rigid chelated structure is fundamental to the reliable and predictable nature of stereochemical induction. nih.gov

The substituents on the chiral auxiliary play a crucial role in directing the stereochemical outcome by creating a steric bias. In this compound, the two bulky phenyl groups at the C5 position and the methyl group at the C4 position effectively block one of the two faces of the enolate derived from the N-acyl derivative.

Consequently, an incoming electrophile is directed to the less sterically encumbered face of the enolate. wikipedia.org This diastereofacial selectivity is the primary mechanism by which the chirality of the auxiliary is transferred to the newly formed stereocenters in the product. The predictable nature of this steric hindrance allows for the reliable synthesis of a specific stereoisomer. For example, in alkylation reactions, the deprotonation of the N-acyl group leads to a (Z)-enolate, which is then alkylated from the face opposite to the bulky substituents of the auxiliary. williams.edu

Probing Reaction Mechanisms

Investigations into the reaction mechanisms involving this compound and related auxiliaries have been extensive, covering a range of important synthetic transformations. These studies often combine experimental observations with computational modeling to provide a comprehensive understanding of the reaction pathways.

The acylation of the oxazolidinone is the initial step in its use as a chiral auxiliary. This is typically achieved by deprotonation with a strong base followed by reaction with an acyl chloride or anhydride. williams.edu The resulting N-acyl oxazolidinone is the substrate for subsequent stereoselective transformations.

In diastereoselective alkylations, deprotonation of the N-acyl derivative with a strong base at low temperature generates a rigid, chelated enolate. The subsequent alkylation with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, dictated by the steric shielding of one face of the enolate by the auxiliary. williams.edu

For aldol reactions, the formation of a boron or titanium enolate is a common strategy. The Lewis acidic metal center plays a crucial role in organizing the transition state assembly through chelation, as discussed previously. The choice of Lewis acid can sometimes influence the stereochemical outcome, allowing for access to different diastereomers.

The final step in the use of the auxiliary is its removal, which must be achieved without racemization of the newly formed stereocenters. Common methods include hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide to yield the carboxylic acid, or reduction with a hydride reagent to afford the corresponding alcohol. williams.edu

Proposed Catalytic Cycles

While this compound primarily functions as a chiral auxiliary rather than a catalyst itself, it plays a critical role within catalytic cycles by directing the stereochemistry of bond-forming reactions. The auxiliary is temporarily incorporated into a substrate, which then participates in a catalytic cycle. The steric and electronic properties of the diphenyloxazolidinone moiety dictate the facial selectivity of the reaction.

Computational studies on similar chiral oxazolidinone systems, particularly in the context of metal-catalyzed reactions, have revealed the importance of chelation in defining the transition state geometry. In a typical scenario involving an N-acylated derivative of this compound, the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the acyl group can coordinate to a metal center. This bidentate chelation creates a rigid, well-defined chiral environment around the reaction center.

For instance, in a proposed catalytic cycle for an asymmetric aldol reaction, a Lewis acidic metal catalyst would coordinate to the N-acyl-diphenyloxazolidinone. This coordination enhances the acidity of the α-protons, facilitating the formation of a specific enolate geometry (typically the Z-enolate). The bulky 5,5-diphenyl groups effectively shield one face of the enolate. Consequently, the incoming electrophile, also activated by the catalyst, can only approach from the less hindered face, leading to the formation of one diastereomer preferentially. After the reaction, the product dissociates from the metal catalyst, allowing the catalyst to enter the next cycle. The chiral auxiliary is then cleaved from the product in a subsequent step.

Table 1: Key Interactions in a Proposed Catalytic Cycle

| Interacting Species | Nature of Interaction | Role in Stereocontrol |

| Metal Catalyst & Oxazolidinone Carbonyl | Lewis Acid-Base | Formation of a rigid chelate |

| Metal Catalyst & Acyl Carbonyl | Lewis Acid-Base | Defines enolate geometry |

| Diphenyl Groups & Substrate | Steric Hindrance | Shields one face of the reactive intermediate |

| Incoming Electrophile & Chiral Enolate | Diastereoselective Approach | Dictates the absolute configuration of the new stereocenter |

Although specific catalytic cycles for reactions employing this compound are not extensively documented in dedicated studies, the principles are extrapolated from the well-established models for Evans-type oxazolidinones. rsc.org Computational models of related systems have shown that the energy difference between the diastereomeric transition states, which is the origin of the stereoselectivity, can be significant, often exceeding several kcal/mol.

Kinetic Resolution Studies

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral reagent or catalyst. Chiral oxazolidinones, including those with 5,5-disubstitution, have been investigated as resolving agents.

In the context of kinetic resolution, a racemic substrate reacts with a stoichiometric or catalytic amount of a chiral entity. The this compound can act as a chiral nucleophile or its N-acylated derivative can be the substrate for a chiral reagent. The differing steric and electronic interactions between each enantiomer of the substrate and the chiral auxiliary lead to two diastereomeric transition states with different activation energies. The enantiomer that proceeds through the lower energy transition state reacts faster, becoming enriched in the product, while the less reactive enantiomer remains as unreacted starting material.

A notable example is the parallel kinetic resolution of racemic active esters. In a study involving the resolution of racemic pentafluorophenyl 2-arylpropionates, a quasi-enantiomeric combination of (R)-4-phenyl-oxazolidin-2-one and (S)-4,5,5-triphenyl-oxazolidin-2-one was employed. researchgate.net The high levels of diastereoselectivity (86–98% de) achieved in these resolutions underscore the profound impact of the stereodirecting groups on the oxazolidinone ring. researchgate.net The triphenyl-substituted auxiliary, being structurally analogous to a diphenyl-substituted one, highlights the efficacy of bulky substituents at the C5 position in creating a highly selective chiral environment.

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). High s-values are indicative of a highly effective resolution.

Table 2: Diastereoselectivity in Parallel Kinetic Resolution using a Structurally Similar Auxiliary

| Racemic Active Ester | Diastereomeric Excess (de) of Product (%) | Reference |

| Pentafluorophenyl 2-phenylpropionate | 92 | researchgate.net |

| Pentafluorophenyl 2-(4-chlorophenyl)propionate | 96 | researchgate.net |

| Pentafluorophenyl 2-(4-methoxyphenyl)propionate | 86 | researchgate.net |

| Pentafluorophenyl 2-phenylbutanoate | 98 | researchgate.net |

Data from a study on the parallel kinetic resolution using (S)-4,5,5-triphenyloxazolidin-2-one, a structurally related auxiliary. researchgate.net

Computational studies on the kinetic resolution of cyclic amines using chiral acylating agents have provided mechanistic insights that can be extended to oxazolidinone-based resolutions. nih.gov These studies often reveal that the transition state involves a well-organized, multi-point interaction model where hydrogen bonding and steric repulsion play crucial roles in discriminating between the two enantiomers. nih.gov For this compound, the two phenyl groups at the C5 position would create a significant steric barrier, forcing the substrate to adopt a specific orientation in the transition state, thereby amplifying the energy difference between the two diastereomeric pathways.

Comparison with Other Chiral Auxiliaries and Methodologies

Comparison with Evans' Original Oxazolidinones

Evans' oxazolidinone auxiliaries, derived from readily available amino acids, are foundational tools in asymmetric synthesis, renowned for their high diastereoselectivity in reactions like aldol (B89426) additions and alkylations. masterorganicchemistry.comnih.gov These auxiliaries, such as those derived from valine or phenylalanine, typically feature a substituent at the C4 position that dictates the facial selectivity of enolate reactions. masterorganicchemistry.com

The defining structural feature of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is the presence of two phenyl groups at the C5 position. This gem-diphenyl substitution creates a profound steric shield on one face of the N-acyl enolate. In contrast to traditional Evans auxiliaries where the C4-substituent is the primary stereodirecting element, the C5-diphenyl groups in this auxiliary are expected to be the dominant source of stereocontrol. This design leads to a more rigid and well-defined chiral environment, which is anticipated to result in exceptionally high levels of diastereoselectivity, often exceeding the already high standards set by the original Evans systems.

For instance, the alkylation of N-acyl Evans auxiliaries routinely provides diastereomeric ratios (d.r.) greater than 98:2. sigmaaldrich.com The design of the 5,5-diphenyl auxiliary aims to achieve near-perfect selectivity by creating an unambiguous steric blockade, thereby expanding its utility to challenging transformations, including the formation of sterically congested quaternary carbon centers.

Table 1: Conceptual Comparison of Diastereoselectivity in Enolate Alkylation This table is based on established principles of steric control; specific experimental data for the 5,5-diphenyl auxiliary is not widely reported.

| Auxiliary Type | Key Stereodirecting Feature | Expected Diastereomeric Ratio (d.r.) | Rationale |

| Standard Evans Auxiliary (e.g., from Valine) | C4-isopropyl group | >95:5 | The C4-alkyl group effectively blocks one face of the chelated Z-enolate. |

| This compound | C5-gem-diphenyl groups | Potentially >99:1 | The two large, rigid phenyl groups at C5 create a highly effective and imposing steric wall, offering superior facial discrimination compared to a single C4-substituent. youtube.com |

A critical step in auxiliary-mediated synthesis is the removal of the auxiliary to liberate the chiral product and, ideally, recover the auxiliary for reuse. bath.ac.uk Standard cleavage methods for Evans auxiliaries include hydrolysis with reagents like lithium hydroxide (B78521)/hydrogen peroxide or reduction with lithium borohydride (B1222165). sigmaaldrich.com A potential issue with these methods is the competing cleavage at the endocyclic urethane (B1682113) bond.

The steric bulk of the gem-diphenyl groups at the C5 position is expected to hinder the approach of nucleophiles to the endocyclic carbonyl carbon of the oxazolidinone ring. This steric hindrance should enhance the selectivity of cleavage at the desired exocyclic N-acyl position, leading to cleaner reactions and higher yields of the desired product. This principle is similar to the enhanced cleavage properties observed in SuperQuat auxiliaries. nih.gov This improved cleavage selectivity, coupled with the high crystallinity often associated with diphenyl-substituted compounds, would likely facilitate easier purification of the product and more efficient recovery and recycling of the chiral auxiliary. harvard.edu

Comparison with "SuperQuat" (C(5)-Dimethyl) Auxiliaries

The "SuperQuat" family of auxiliaries was developed to improve upon the original Evans systems by introducing a gem-dimethyl group at the C5 position. nih.gov This substitution has two key effects: it forces an otherwise flexible C4-substituent into a conformation that provides superior stereochemical shielding, and it sterically protects the endocyclic carbonyl to facilitate cleaner cleavage. nih.gov

The this compound auxiliary can be seen as an extension of this concept. While SuperQuat auxiliaries use two C5-methyl groups to conformationally lock the C4-substituent (e.g., isopropyl or benzyl), the 5,5-diphenyl auxiliary utilizes the significantly greater steric presence of two phenyl groups as the primary stereocontrol element. The C4-methyl group in this context plays a secondary role. The π-stacking and rigid nature of the phenyl rings can create a more defined and restrictive chiral pocket than the freely rotating methyl groups of a SuperQuat auxiliary. This could translate to even higher levels of diastereoselectivity, although potentially at the cost of reduced enolate reactivity due to the extreme steric congestion around the reaction center.

Advantages and Disadvantages Relative to Asymmetric Catalysis

The use of stoichiometric chiral auxiliaries represents one of the classical approaches to asymmetric synthesis, which stands in contrast to the more modern and atom-economical approach of asymmetric catalysis. bath.ac.uk

Chiral auxiliary-based methods, particularly those involving highly rigid structures like this compound, offer significant advantages in terms of reliability and predictability. sigmaaldrich.com The stereochemical outcome is dictated by the well-defined covalent structure of the auxiliary-substrate conjugate, making the results highly reproducible across a broad range of substrates. sigmaaldrich.com Since the products of the asymmetric step are diastereomers, their ratio can be easily assessed by standard techniques like NMR spectroscopy or achiral chromatography, and they can often be separated if the selectivity is not perfect. sigmaaldrich.com

In contrast, asymmetric catalysis can be highly sensitive to the specific substrate, catalyst, and reaction conditions. Discovering a general catalyst system that works for a wide variety of substrates is rare, and significant screening and optimization are often required for each new application.

The primary disadvantage of using a chiral auxiliary is the stoichiometric requirement for the chiral source. The entire process involves multiple steps: attachment of the auxiliary, the key diastereoselective reaction, and subsequent cleavage of the auxiliary. masterorganicchemistry.com This multi-step sequence is inherently less efficient and generates more waste compared to a direct catalytic process where a small amount (e.g., 0.1–5 mol%) of a chiral catalyst can generate large quantities of the chiral product.

This drawback is particularly pronounced for a high-molecular-weight auxiliary like this compound. The large mass of the auxiliary relative to the substrate leads to a low atom economy, a key metric of "green chemistry" that measures how many atoms from the reactants end up in the final desired product. While the auxiliary can often be recycled, recovery is never 100% efficient. Asymmetric catalysis, by its nature, offers a much higher atom economy and is generally preferred in large-scale industrial processes for its efficiency and sustainability. harvard.edu

Table 2: Comparison of Chiral Auxiliary vs. Asymmetric Catalysis Approaches

| Feature | Chiral Auxiliary Approach (e.g., using 5,5-diphenyloxazolidinone) | Asymmetric Catalysis Approach |

| Use of Chirality | Stoichiometric (1 equivalent per equivalent of substrate) | Catalytic (sub-stoichiometric amounts) |

| Atom Economy | Generally low, due to the high mass of the auxiliary that is later removed. | Generally high, as the catalyst is not consumed. harvard.edu |

| Process Steps | Multiple steps required (attachment, reaction, cleavage). masterorganicchemistry.com | Often a single step. |

| Predictability | High; outcome is based on a stable covalent structure. sigmaaldrich.com | Variable; can be highly substrate- and condition-dependent. |

| Substrate Scope | Often broad and reliable for a given reaction class. | Can be narrow; may require extensive catalyst screening for new substrates. |

| Product Analysis | Diastereomers; can be analyzed by NMR and achiral chromatography. sigmaaldrich.com | Enantiomers; requires chiral analysis (e.g., chiral HPLC/GC). |

Comparison with Other Chiral Auxiliary Classes

The utility of a chiral auxiliary is determined by its ability to effectively control the stereochemical outcome of a reaction, its ease of attachment and removal, and the range of transformations for which it is applicable. This compound, a member of the oxazolidinone family, offers a distinct profile when compared to other prominent classes of chiral auxiliaries, such as the archetypal Evans' auxiliaries, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides. The primary differences lie in their structural features, the nature of the stereochemical control they exert, and their substrate scope.

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org The effectiveness of an auxiliary is often a trade-off between high stereoselectivity and the practicality of its use, including cost and the number of synthetic steps required. santiago-lab.com

Evans' Oxazolidinones